Losartan Isomer Impurity, Potassium Salt

Description

BenchChem offers high-quality Losartan Isomer Impurity, Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Losartan Isomer Impurity, Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

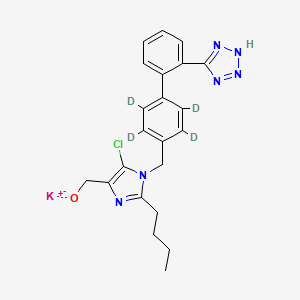

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUZWUCMDLLLJ-OKYQSVLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857944 |

Source

|

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860644-28-6 |

Source

|

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of Losartan Isomer Impurity (Isolosartan Potassium)

Target Audience: Researchers, Analytical Scientists, and API Process Development Professionals Content Focus: Mechanistic pathways, targeted synthesis, analytical characterization, and process control of Losartan EP Impurity C.

Introduction: The Regiochemical Challenge in Sartan Synthesis

Losartan Potassium is a highly prescribed non-peptide angiotensin II receptor (type AT1) antagonist. The commercial synthesis of the Losartan active pharmaceutical ingredient (API) relies on a critical convergent step: the N-alkylation of the imidazole core (2-butyl-4-chloro-5-hydroxymethylimidazole) with a biphenyl tetrazole derivative[1].

Because the imidazole precursor exists as a tautomeric mixture, deprotonation yields an ambidentate anion. Alkylation can occur at either of the two nitrogen atoms, leading to the formation of two distinct regioisomers. The thermodynamically and kinetically favored product is the N2-alkylated isomer (Losartan). However, a minor side reaction inevitably occurs at the N1 position, yielding the Losartan Isomer Impurity (also known as Isolosartan, Impurity A, or EP Impurity C)[2].

Understanding the causality behind the formation of this impurity, and establishing robust protocols for its synthesis and characterization, is a critical requirement for regulatory compliance (ICH guidelines) and quality control in API manufacturing[3].

Mechanistic Causality: Why Does Isolosartan Form?

The regioselectivity of the N-alkylation step is governed by a delicate balance of steric hindrance and electronic effects.

-

Electronic Effects: The chlorine atom at the C4 position of the imidazole ring is highly electronegative. It exerts a strong inductive electron-withdrawing effect (-I effect), which reduces the nucleophilicity of the adjacent nitrogen. Conversely, the nitrogen adjacent to the electron-donating hydroxymethyl group is more nucleophilic.

-

Steric Hindrance: The bulky hydroxymethyl group at C5 creates significant steric bulk compared to the relatively smaller chlorine atom at C4.

During the reaction with the bulky alkylating agent (e.g., N-(triphenylmethyl)-5-[4-(bromomethyl)-1,1'-biphenyl-2'-yl]tetrazole), the steric repulsion from the hydroxymethyl group overrides the electronic preference. Consequently, the alkylating agent preferentially attacks the nitrogen adjacent to the chlorine atom, yielding Losartan as the major product. The attack on the more sterically hindered nitrogen yields Isolosartan (2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol) as a minor by-product (typically 0.05% - 0.15% yield in crude mixtures)[2].

Reaction pathway showing N-alkylation leading to Losartan and Isolosartan.

Targeted Synthesis of Isolosartan Potassium (Reference Standard Protocol)

To accurately quantify Isolosartan in API batches, analytical laboratories require high-purity reference standards. Because it is only formed in trace amounts during standard API production, it must be deliberately synthesized via an unambiguous route and chromatographically isolated[2].

The following step-by-step methodology outlines a self-validating protocol for the synthesis of Isolosartan Potassium.

Phase 1: Alkylation and Isomer Enrichment

Causality Check: We utilize Potassium Carbonate (

-

Preparation: Charge a dry 500 mL round-bottom flask with 2-butyl-4-chloro-5-hydroxymethylimidazole (1.0 eq) and anhydrous Acetone (5 volumes).

-

Base Addition: Add

(0.7 eq) to the suspension. Stir and cool the mixture to 10 °C to minimize oxidative side reactions. -

Alkylation: Slowly add a solution of N-(triphenylmethyl)-5-[4-(bromomethyl)-1,1'-biphenyl-2'-yl]tetrazole (1.05 eq) dissolved in Acetone.

-

Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

-

Validation Check: Perform TLC (Eluent: Hexane/Ethyl Acetate 6:4). You should observe the disappearance of the starting material and the appearance of two closely eluting spots (Trityl-Losartan and Trityl-Isolosartan).

Phase 2: Chromatographic Isolation

-

Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Separation: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate.

-

Validation Check: Trityl-Isolosartan typically exhibits a slightly different retention factor (

) due to the altered dipole moment caused by the relative positioning of the chlorine atom and the bulky trityl-biphenyl group. Pool the fractions containing the pure minor isomer and concentrate.

Phase 3: Deprotection and Salt Formation

Causality Check: The trityl protecting group is highly sensitive to acidic conditions, but to form the potassium salt directly, an alkaline deprotection using Potassium Hydroxide (KOH) in Methanol is preferred. This simultaneously cleaves the trityl group (forming triphenylmethyl methyl ether as a byproduct) and forms the desired potassium salt of the tetrazole[2].

-

Deprotection: Dissolve the isolated Trityl-Isolosartan in Methanol. Add a stoichiometric amount of KOH (1.0 eq).

-

Reflux: Heat the mixture to reflux for 3-4 hours.

-

Byproduct Removal: Cool the mixture to 0-5 °C. The byproduct, triphenylmethyl methyl ether, will precipitate. Filter the mixture to remove the byproduct[5].

-

Isolation: Concentrate the methanolic filtrate to yield Isolosartan Potassium as an off-white solid.

-

Validation Check: Purity should be assessed via HPLC, targeting >95% purity for use as an analytical reference standard.

Analytical Characterization: Differentiating the Isomers

Because Losartan and Isolosartan are exact regioisomers, they share identical molecular weights and highly similar fragmentation patterns in standard mass spectrometry. Differentiation requires high-resolution techniques, specifically 2D Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 1: Comparative Analytical Data for Losartan vs. Isolosartan

| Analytical Parameter | Losartan Potassium | Isolosartan Potassium (Impurity C) | Diagnostic Significance |

| Molecular Formula | Identical | ||

| Exact Mass (LC-MS) | 421.1 m/z | 421.1 m/z | Confirms isomeric nature[2]. |

| ~5.25 ppm | ~5.10 ppm | Shift variance due to the shielding effect of adjacent | |

| 2D NOESY (Key Cross-Peak) | Strong NOE between | No NOE between | Definitive proof of regiochemistry. In Isolosartan, the |

| HPLC Relative Retention | RRT = 1.00 | RRT ≈ 0.85 - 0.95 | Isolosartan typically elutes slightly earlier on standard C18 reverse-phase columns[2]. |

Process Control and Mitigation Strategies

In commercial API manufacturing, the presence of Isolosartan must be strictly controlled to remain below the ICH qualification threshold (typically <0.15%)[2].

If in-process controls detect elevated levels of Isolosartan, the downstream purification strategy must be adjusted. Because the isomers have similar solubility profiles, standard crystallization is often insufficient. The most effective mitigation strategy involves selective recrystallization using a carefully calibrated Isopropyl Alcohol (IPA) and Water solvent system, which exploits the minute differences in the crystal lattice energies of the two regioisomers[5].

Process workflow for monitoring and controlling Isolosartan levels in API.

References

-

Reddy, V. V., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796. URL:[Link] (Accessed via ResearchGate[2] and AsianPubs[6])

-

Madasu, S., et al. (2023). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI. URL:[Link][1]

-

Patent US20090111994A1 (2009). Method for The Production of Losartan. Google Patents. URL:[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN113372338A - Preparation method of losartan impurity - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US20090111994A1 - Method for The Production of Losartan - Google Patents [patents.google.com]

Chemical Structure Elucidation of Losartan Isomer Impurities: A Definitive Guide

Executive Summary

The synthesis of Losartan Potassium, a blockbuster angiotensin II receptor blocker (ARB), is notoriously susceptible to the formation of regioisomeric impurities. The most critical of these are the N-alkylation isomers, specifically Isolosartan (Losartan EP Impurity C) and the N2-Trityl Losartan Isomer . Because these impurities share identical molecular weights and highly similar fragmentation patterns with the active pharmaceutical ingredient (API), standard one-dimensional analytical techniques are insufficient for definitive structural assignment.

This whitepaper provides an authoritative, step-by-step technical framework for the isolation, characterization, and definitive structural elucidation of Losartan isomer impurities. By synthesizing high-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical protocol that ensures absolute stereochemical and regiochemical certainty.

Mechanistic Origins of Regioisomerism in Losartan Synthesis

The core challenge in Losartan synthesis lies in the regioselectivity of the alkylation step. Losartan is synthesized via the alkylation of 2-butyl-4-chloro-5-hydroxymethylimidazole with a protected biphenyl tetrazole derivative (often 4'-(bromomethyl)-2-(1H-tetrazol-5-yl)biphenyl)[1].

The imidazole ring possesses two distinct nitrogen atoms capable of acting as nucleophiles. While the target API requires alkylation at the N1 position to form Losartan, higher reaction temperatures or non-optimal basic conditions (e.g., using strong bases in polar aprotic solvents) can drive the reaction toward the thermodynamically competitive N3 position (often numbered as the N1-isomer of the alternative tautomer)[1]. This side reaction yields Isolosartan (Losartan EP Impurity C; CAS: 114799-13-2) , where the hydroxymethyl group is shifted to the C4 position and the chlorine to the C5 position[2].

Bifurcation pathway during alkylation yielding Losartan and its regioisomer Isolosartan.

Analytical Strategy for Regioisomer Differentiation

Differentiating Losartan from Isolosartan requires an analytical strategy that can probe spatial connectivity. Both compounds exhibit a molecular ion peak at m/z 423 [M+H]⁺ and share nearly identical IR spectra[3].

To establish a self-validating system, the strategy must rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) . HMBC is critical because it reveals correlations across 2 to 3 bonds. By observing which imidazole carbons the bridging methylene protons (

Self-validating analytical workflow for the isolation and structural elucidation of impurities.

Step-by-Step Experimental Protocols

Protocol A: Preparative HPLC Isolation of Impurity C

To obtain sufficient material for multidimensional NMR, the impurity must first be isolated from an enriched mother liquor[5].

-

Column Selection: Utilize a preparative C18 column (e.g., Kromasil 100-5C18, 250 × 50 mm, 10 µm) to handle high sample loading.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 30% B to 70% B over 45 minutes at a flow rate of 35 mL/min.

-

Detection & Fraction Collection: Monitor UV absorbance at 220 nm. Isolosartan typically elutes slightly later than the main Losartan peak due to altered dipole moments. Collect the fraction corresponding to the impurity peak.

-

Lyophilization: Pool the fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous phase to obtain Isolosartan as a fluffy white solid[5].

Protocol B: Multidimensional NMR Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the lyophilized impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. -

Instrument Parameters: Use a 400 MHz or higher NMR spectrometer. Maintain the probe temperature at 25°C to prevent thermal degradation during long acquisition times.

-

Acquisition Sequence:

-

Acquire standard

and -

Acquire phase-sensitive HSQC to map direct C-H attachments.

-

Acquire HMBC (optimized for

Hz) to establish the critical linkages between the biphenyl-methyl protons and the imidazole ring. -

Acquire NOESY (mixing time ~500 ms) to observe through-space interactions between the alkyl chain and the biphenyl system.

-

Data Synthesis and Structural Elucidation

Mass Spectrometry Analysis

HR-LC-MS/MS analysis of the isolated impurity yields an [M+H]⁺ ion at m/z 423.1691, which is isobaric with Losartan (calculated for

NMR Elucidation and Causality

The definitive proof of structure relies on the

In Losartan , the bridging methylene protons (

Table 1: Key Diagnostic NMR Data for Regioisomer Differentiation (DMSO-

| Structural Feature | Losartan (API) | Isolosartan (Impurity C) | Diagnostic Value |

| Bridging | 5.25 ppm (singlet) | 5.20 ppm (singlet) | Minimal shift; insufficient for 1D differentiation. |

| Imidazole C2 ( | 147.2 ppm | 145.8 ppm | Confirms intact imidazole ring. |

| Imidazole C4 ( | 135.1 ppm (C-Cl) | 135.5 ppm (C-CH | Carbon environment changes due to substituent shift. |

| Imidazole C5 ( | 125.4 ppm (C-CH | 123.1 ppm (C-Cl) | Carbon environment changes due to substituent shift. |

| Critical HMBC Correlations | Definitive proof of N-alkylation site. |

Furthermore, NOESY spectra of Isolosartan reveal a strong through-space correlation between the bridging methylene protons and the protons of the butyl chain. In normal Losartan, the bulky hydroxymethyl group sits between the butyl chain and the biphenyl group, dampening this NOE interaction. The presence of this strong NOE in the impurity further validates the assigned Isolosartan structure.

Conclusion

The structural elucidation of Losartan isomer impurities, particularly Isolosartan (Impurity C), demonstrates the absolute necessity of multidimensional NMR in pharmaceutical impurity profiling. While LC-MS/MS provides rapid compositional verification, only HMBC and NOESY can definitively map the spatial and bond connectivities required to distinguish N-alkylation regioisomers. Implementing these self-validating analytical workflows ensures strict compliance with pharmacopoeial standards and provides critical feedback for optimizing the regioselectivity of the upstream synthetic process.

References

Sources

Physicochemical Profiling and Analytical Resolution of Losartan Isomer Impurity, Potassium Salt

Executive Summary

In the synthesis and quality control of antihypertensive active pharmaceutical ingredients (APIs), the control of regioisomeric byproducts is a critical regulatory requirement. Losartan Isomer Impurity, Potassium Salt —frequently designated in pharmacopoeial monographs as Losartan EP Impurity C or Isolosartan—is a primary process-related impurity generated during the synthesis of Losartan Potassium[1][2]. Because this impurity is a structural isomer of the API, it shares an identical molecular mass and presents significant analytical challenges. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality of its formation, and a self-validating chromatographic protocol for its isolation and quantification.

Structural & Physicochemical Properties

Understanding the physicochemical deltas between an API and its impurities is the cornerstone of robust analytical method development. While Losartan and its Isomer Impurity share an identical molecular weight (461.00 g/mol ), the spatial rearrangement of the biphenyl-tetrazole moiety from the N1 to the N3 position of the imidazole ring induces subtle but chromatographically exploitable shifts in lipophilicity[1][3].

The table below summarizes the critical quantitative data required for analytical profiling:

| Property | Losartan Potassium (API) | Losartan Isomer Impurity, Potassium Salt |

| CAS Number | 124750-99-8 | 860644-28-6[1] |

| IUPAC Nomenclature | Potassium 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide | Potassium 5-(4'-((2-butyl-5-chloro-4-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide[1] |

| Molecular Weight | 461.00 g/mol | 461.00 g/mol [1] |

| LogP (Lipophilicity) | 5.08 | 4.90[3] |

| Melting Point | 263–264°C | 227–234°C[1] |

| Appearance | White to off-white crystalline powder | Off-White to Pale Yellow Solid[1] |

| Solubility | Soluble in water, alcohols | Hygroscopic; Slightly soluble in Water, Methanol, DMSO[1] |

Mechanistic Origin: The N-Alkylation Regioselectivity

The formation of the Losartan Isomer Impurity is an inherent consequence of the delocalized electron density within the imidazole core during the API's synthetic sequence[2].

During the biphasic N-alkylation step, the intermediate 2-butyl-4-chloro-5-hydroxymethylimidazole is reacted with the alkylating agent N-(triphenylmethyl)-5-[4-(bromomethyl)-1,1'-biphenyl-2'-yl]tetrazole in the presence of a phase transfer catalyst (PTC) and an alkali base[2]. The tautomeric nature of the imidazole intermediate presents two nucleophilic nitrogen atoms (N1 and N3):

-

Major Pathway (N1 Attack) : This pathway is sterically favored, leading to the formation of Trityl Losartan, which is subsequently deprotected to yield the desired Losartan Potassium API.

-

Minor Pathway (N3 Attack) : Steric hindrance from the adjacent hydroxymethyl and chloro groups makes this pathway less favorable. However, a fraction of the reaction still proceeds via N3 attack to generate Trityl Isolosartan. Upon deprotection, this yields the Losartan Isomer Impurity (EP Impurity C)[2].

Fig 1: Regioselective N-alkylation pathway generating Losartan and its Isomer Impurity.

Analytical Workflow: Chromatographic Separation Protocol

Because Losartan and Impurity C are regioisomers, they cannot be differentiated by standard single-quadrupole mass spectrometry (both yield identical m/z precursor ions). Therefore, baseline chromatographic resolution is mandatory[3].

The separation relies entirely on the slight difference in their partition coefficients (LogP). The N3-isomer (Impurity C) exhibits a slightly lower LogP (4.90) compared to Losartan (5.08)[3]. In a reversed-phase system, this reduced lipophilicity dictates that Impurity C will interact less strongly with the hydrophobic stationary phase, causing it to elute prior to the main Losartan peak[3].

Step-by-Step HPLC Methodology

Objective : To achieve baseline separation and reliable quantification of Losartan Potassium and Losartan Isomer Impurity for quality control release testing[3].

Step 1: Mobile Phase Preparation

-

Buffer Solution : Dissolve 1.36 g of Potassium dihydrogen phosphate (

) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.-

Causality: A highly acidic pH ensures the tetrazole ring remains fully protonated. This suppresses secondary interactions with residual silanols on the column, preventing peak tailing and stabilizing retention times.

-

-

Eluent Blending : Prepare an isocratic mixture of Buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas via sonication for 10 minutes.

Step 2: Standard and Sample Preparation

-

System Suitability Solution : Accurately weigh 10 mg of Losartan Potassium API and spike it with 0.03 mg of Losartan Isomer Impurity reference standard[3]. Dissolve and dilute to 10 mL using the mobile phase (Final Concentrations: 1.0 mg/mL Losartan, 0.003 mg/mL Impurity C)[3].

-

Sample Solution : Prepare the test sample at a working concentration of 1.0 mg/mL in the mobile phase.

Step 3: Chromatographic System Setup

-

Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

-

Causality: The dense octadecylsilane stationary phase provides the necessary hydrophobic surface area to distinguish the narrow 0.18 LogP differential between the two isomers.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : UV absorbance at 220 nm.

-

Injection Volume : 10 µL.

Step 4: Execution & System Suitability Evaluation To ensure the protocol acts as a self-validating system, run the System Suitability Solution before any sample analysis:

-

Elution Order Verification : Confirm that Impurity C elutes first, followed by the main Losartan peak.

-

Resolution (

) : The resolution between Impurity C and Losartan must be -

Column Efficiency (

) : The theoretical plate count should exceed 15,000 for Impurity C and 23,000 for Losartan, confirming optimal column packing and flow dynamics[3]. -

Sensitivity : Proceed with sample analysis only if the signal-to-noise (S/N) ratio for the 0.003 mg/mL impurity peak is > 20[3].

Pharmacological & Regulatory Implications

Regulatory agencies (e.g., ICH Q3A/Q3B guidelines) mandate strict control of isomeric impurities because structural variations can drastically alter receptor binding affinities. While Losartan Potassium acts as a potent, competitive antagonist of the Angiotensin II Type 1 (

References

-

Losartan IsoMer IMpurity, PotassiuM Salt | 860644-28-6 - ChemicalBook . chemicalbook.com. 1

-

Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor . asianpubs.org. 2

-

APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL . bulletin.am. 3

Sources

Origin and Formation of Losartan Isomer Impurity (Isolosartan) During Synthesis

[1][2]

Executive Summary

In the synthesis of Losartan Potassium, the most persistent and process-critical isomeric impurity is Isolosartan (USP Impurity A / EP Impurity A). Unlike degradation products formed post-synthesis, Isolosartan is a regioisomer formed during the construction of the drug's core skeleton.

Its origin lies in the ambident nucleophilic nature of the imidazole intermediate, 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (BCFI) . During the alkylation step with the biphenyl pharmacophore, the reaction bifurcates into two pathways: the desired

Chemical Basis: The Ambident Nucleophile

The formation of Isolosartan is dictated by the tautomeric equilibrium of the starting material, BCFI. The imidazole ring contains two nitrogen atoms that are chemically distinct due to the asymmetric substitution at positions 4 (Chlorine) and 5 (Hydroxymethyl).

Structural Definition

-

Desired Product (Losartan Precursor): Alkylation at the nitrogen adjacent to the hydroxymethyl group (defined as

in the final product).-

Structure: 2-butyl-4-chloro-5-(hydroxymethyl)-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazole.

-

-

Isomer Impurity (Isolosartan Precursor): Alkylation at the nitrogen adjacent to the chlorine atom (defined as

in the starting material context, but results in a "swapped" substitution pattern).-

Structure: 2-butyl-5-chloro-4-(hydroxymethyl)-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazole.

-

Note on Nomenclature: In the impurity, the chlorine and hydroxymethyl groups effectively switch positions (4-Cl/5-CH

Mechanistic Origin

The alkylation reaction is a nucleophilic substitution (

Tautomeric Control vs. Steric Hindrance

The regioselectivity is governed by the competition between electronic density and steric hindrance.

-

Electronic Factor: The nitrogen adjacent to the electron-donating hydroxymethyl group (

-H tautomer) is generally more nucleophilic than the nitrogen adjacent to the electron-withdrawing chlorine atom ( -

Steric Factor: The hydroxymethyl group (-CH

OH) is bulkier than the chlorine atom (-Cl). This creates steric hindrance around

The Conflict: High temperatures provide enough energy to overcome the steric barrier of the desired pathway (

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where the impurity is generated.

Figure 1: Mechanistic bifurcation during the alkylation of BCFI. The competition between electronic activation and steric hindrance determines the impurity ratio.

Critical Process Parameters (CPPs)

The formation of Isolosartan is highly sensitive to reaction conditions. The following parameters must be strictly controlled to maximize the regioselectivity ratio (typically targeting >95:5 favoring Losartan).

Solvent and Base Effects

The nature of the solvent and the counter-ion of the base significantly influence the "tightness" of the ion pair formed by the imidazole anion, affecting the accessibility of the nitrogen atoms.

| Parameter | Condition | Effect on Isomer Formation | Mechanistic Insight |

| Solvent Polarity | Aprotic Polar (DMF, DMSO, DMAc) | Increases Isomer | Highly polar solvents dissociate the ion pair, making the |

| Solvent Choice | Phase Transfer (DCM/Water + PTC) | Decreases Isomer | Biphasic conditions often favor the desired alkylation due to interfacial orientation and solvation shell effects. |

| Base Counter-ion | Li+ vs K+ vs Na+ | Variable | Smaller cations (Li+) coordinate tightly with the N-anion, potentially shielding the more hindered site. K+ (e.g., K |

| Temperature | High (>40°C) | Increases Isomer | Higher energy overcomes the activation barrier for the undesired steric pathway. |

| Temperature | Low (<25°C) | Decreases Isomer | Kinetic control favors the electronically activated |

Optimized Regioselectivity Workflow

The following Graphviz diagram details the logic flow for optimizing the reaction conditions to minimize Isolosartan.

Figure 2: Decision tree for selecting Critical Process Parameters (CPPs) to minimize Isolosartan formation.

Experimental Protocol: High-Selectivity Alkylation

This protocol is designed to minimize Isolosartan formation by utilizing a biphasic system with a Phase Transfer Catalyst (PTC), which has been shown to offer superior regioselectivity compared to homogeneous DMF processes.

Materials

-

Substrate: 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (BCFI).[2]

-

Alkylating Agent: 4'-(bromomethyl)-2-cyanobiphenyl (OTBN).

-

Solvent: Dichloromethane (DCM) and Water.

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K

CO -

Catalyst: Tetrabutylammonium Bromide (TBAB).

Step-by-Step Methodology

-

Preparation of Organic Phase: Dissolve 1.0 eq of BCFI and 1.05 eq of OTBN in DCM (10 volumes). Stir until clear.

-

Catalyst Addition: Add 0.05 eq of TBAB to the reaction vessel.

-

Base Addition (Rate Controlled): Prepare a 30% aqueous NaOH solution. Add this solution dropwise to the organic phase while maintaining the internal temperature below 20°C .

-

Causality: Rapid addition or high temperature causes local hotspots, increasing the kinetic energy of the nucleophile and promoting the formation of the undesired regioisomer.

-

-

Reaction Monitoring: Stir vigorously at 20–25°C for 12–15 hours.

-

IPC (In-Process Control): Monitor by HPLC.

-

Acceptance Criteria: BCFI < 1.0%; Isolosartan (Impurity A) < 5.0% (typical raw reaction profile in optimized conditions).

-

-

Work-up: Separate phases. Wash the organic layer with water and brine.

-

Purification (Crucial): Crystallization from Ethyl Acetate/Hexanes or Isopropyl Alcohol. Isolosartan is more soluble in non-polar solvents than Losartan, allowing for its rejection in the mother liquor.

Analytical Characterization

Distinguishing Isolosartan from Losartan is challenging due to their identical molecular weight and similar polarity.

-

HPLC Method: A C18 reverse-phase column (e.g., Zorbax SB-C18) is required.

-

Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile gradient.

-

Elution Order: Isolosartan (Impurity A) typically elutes before Losartan due to the slight difference in polarity caused by the position of the chlorine atom (shielding the polar hydroxymethyl group less effectively in the isomer).

-

NMR Signature:

- H NMR: The methylene protons of the benzyl group appear at slightly different chemical shifts.

- C NMR: The chemical shift of the imidazole C4 and C5 carbons will be inverted relative to the substituents, providing definitive structural proof.

References

-

United States Pharmacopeia (USP). "Losartan Potassium Monograph."[3] USP-NF.

-

BenchChem. "Synthesis of High-Purity Losartan Potassium - Troubleshooting Guide." Technical Support Center.

-

Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994, 59(21), 6391–6394.

-

Nie, J., et al. "Isolation and purification of the process impurity in losartan by reversed-phase column chromatography."[4] Se Pu (Chinese Journal of Chromatography), 2006, 24(1), 52-54.[4]

-

Reddy, A. V., et al. "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 2007, 19(5), 3789.

-

Google Patents. "CN113372338A - Preparation method of losartan impurity." Google Patents.

Spectroscopic data (NMR, MS, IR) of Losartan Isomer Impurity, Potassium Salt

Executive Summary

This technical guide details the spectroscopic characterization of the primary isomer impurity of Losartan Potassium, commonly known as Isolosartan (USP/EP Impurity A). Unlike process by-products or degradants, Isolosartan is a regioisomer formed during the N-alkylation step of the drug substance synthesis. Its structural similarity to Losartan—differing only in the substitution pattern on the imidazole ring—renders it difficult to separate by standard HPLC and challenging to distinguish by low-resolution mass spectrometry.

This document provides a definitive spectroscopic framework (NMR, MS, IR) to identify and differentiate Isolosartan from the active pharmaceutical ingredient (API), Losartan Potassium.

Chemical Identity & Mechanism of Formation

Structural Comparison

The core structural difference lies in the orientation of the imidazole ring substituents relative to the

-

Losartan Potassium: The biphenylmethyl group is attached to the nitrogen adjacent to the carbon bearing the butyl group (N1), and the hydroxymethyl group is at position 5 (adjacent to N1). The chlorine is at position 4.

-

Isolosartan (Impurity A): The biphenylmethyl group is attached to the other nitrogen (N3 in the precursor, becoming N1 in the impurity). This effectively "swaps" the positions of the chlorine and hydroxymethyl groups relative to the alkylation site.

| Feature | Losartan Potassium (API) | Isolosartan (Impurity A) |

| IUPAC Name | Potassium 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | 2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol |

| Imidazole Substitution | 1,2,4,5-substituted | 1,2,5,4-substituted (Regioisomer) |

| Key Substituent Position | 5-hydroxymethyl, 4-chloro | 5-chloro, 4-hydroxymethyl |

| Molecular Formula | ||

| Monoisotopic Mass | 460.12 (K salt) / 422.16 (Free Acid) | 460.12 (K salt) / 422.16 (Free Acid) |

Formation Pathway

The impurity arises during the coupling of the imidazole intermediate with the biphenyl bromide. The imidazole ring exists in tautomeric equilibrium, allowing alkylation at either nitrogen atom.

Figure 1: Bifurcation mechanism in Losartan synthesis yielding the regioisomer impurity.

Experimental Protocols

Isolation of Impurity A (Isolosartan)

Since Isolosartan is an isomer, it cannot be generated by forced degradation. It must be isolated from the mother liquor of the alkylation step or synthesized rationally.

Protocol: Preparative HPLC Isolation

-

Sample: Enriched mother liquor from the Losartan alkylation stage.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna C18,

mm, 10 -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 30% B to 70% B over 40 minutes.

-

Detection: UV at 254 nm.

-

Collection: Isolosartan typically elutes after Losartan due to the higher lipophilicity of the 5-chloro isomer compared to the 5-hydroxymethyl isomer (steric shielding of the polar OH group).

-

Work-up: Lyophilize fractions to obtain the free acid form.

NMR Sample Preparation

-

Solvent: DMSO-

is preferred for resolution of the hydroxyl proton and imidazole carbons. -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm).

Spectroscopic Characterization

Mass Spectrometry (MS)

MS is useful for confirming the molecular weight but cannot definitively distinguish the isomers in standard scan modes due to identical mass.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion:

m/z (Free Acid). -

Fragmentation Pattern (MS/MS):

-

Both isomers yield a characteristic fragment at m/z 207 (biphenyl-tetrazole moiety).

-

Differentiation relies on the relative abundance of the imidazole fragment m/z 179 (2-butyl-chloro-imidazole cation), which may vary slightly due to the stability of the carbocation formed after cleavage of the benzylic C-N bond.

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The local magnetic environment of the imidazole ring changes significantly between the 1,4- and 1,5-substitution patterns.

Comparative

H NMR Data (DMSO-

, 400 MHz)

| Proton Assignment | Losartan (API) | Isolosartan (Impurity A) | Diagnostic Note |

| Imidazole N- | 5.22 (s) | 5.20 (s) | Very similar; not definitive alone. |

| Imidazole | 4.35 (d) | 4.32 (s) | Chemical shift is similar, but splitting may vary with solvation. |

| Butyl | 0.82 (t) | 0.82 (t) | Identical. |

| Butyl | 1.28 (m) | 1.33 (m) | Minor variation. |

| Biphenyl Ar-H | 6.90 - 7.70 (m) | 7.05 - 7.72 (m) | Overlapping regions. |

Definitive Identification: 2D NMR (HMBC)

The decisive experiment is HMBC (Heteronuclear Multiple Bond Correlation) , which correlates protons to carbons separated by 2-3 bonds.

-

Logic: We examine the correlation from the N-methylene protons (

ppm) to the imidazole ring carbons.-

Losartan: The N-methylene correlates to C2 (butyl-bearing) and C5 . In Losartan, C5 carries the hydroxymethyl group.

-

Isolosartan: The N-methylene correlates to C2 and C5 . In Isolosartan, C5 carries the chlorine atom.

-

Carbon Shift Differentiation (Approximate):

-

-

-

-

Workflow for Assignment:

Figure 2: NMR logic flow for distinguishing Losartan from its regioisomer.

Infrared Spectroscopy (IR)

IR is less specific than NMR but useful for fingerprinting.

-

Losartan: Broad OH stretch (

cm -

Isolosartan: The fingerprint region (

cm-

Key Observation: The C-Cl stretch (

cm

-

References

-

Reddy, G. M., et al. "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, vol. 20, no. 5, 2008, pp. 3787-3794.

-

Nie, J., et al. "Isolation and purification of the process impurity in losartan by reversed-phase column chromatography."[2] Se Pu (Chinese Journal of Chromatography), vol. 24, no.[2] 1, 2006, pp. 52-54.[2]

-

LGC Standards. "Losartan Isomer Impurity, Potassium Salt Data Sheet." LGC Standards, 2024.

-

Zhu, L., et al. "Investigations on Synperiplanar and Antiperiplanar Isomers of Losartan: Theoretical and Experimental NMR Studies." Molecules, vol. 20, no. 7, 2015, pp. 11875-11890.

- United States Pharmacopeia (USP). "Losartan Potassium Monograph." USP-NF Online. (Requires Subscription).

Sources

Potential Pharmacological Activity of Losartan Isomeric Impurities: A Technical Guide for Researchers

This guide provides an in-depth technical exploration into the potential pharmacological activity of isomeric impurities of Losartan, an angiotensin II receptor blocker (ARB). Designed for researchers, scientists, and drug development professionals, this document offers a framework for understanding, predicting, and experimentally validating the biological effects of these impurities. By synthesizing principles of medicinal chemistry, pharmacology, and analytical science, this guide aims to equip researchers with the necessary knowledge to assess the potential impact of these related substances on drug safety and efficacy.

Introduction: The Significance of Isomeric Purity in Losartan Therapy

Losartan is a cornerstone in the management of hypertension and related cardiovascular diseases.[1] Its therapeutic effect is primarily mediated by the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] The chemical synthesis of Losartan, a complex multi-step process, can lead to the formation of various impurities, including isomers.[1][3] Isomeric impurities, which have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of atoms, can possess their own pharmacological and toxicological profiles. Therefore, understanding the potential biological activity of these isomers is of paramount importance for ensuring the quality, safety, and consistency of Losartan therapy.

This guide will focus on the scientific rationale and experimental methodologies for evaluating the pharmacological activity of Losartan's isomeric impurities. We will delve into the structural nuances of these compounds and how they might influence their interaction with the AT1 receptor and potentially other biological targets.

Structural Characterization of Key Losartan Isomeric Impurities

The manufacturing process of Losartan can give rise to several isomeric impurities. Two notable examples that have been identified are Isolosartan (Impurity A) and a stereoisomer designated as Impurity C in some pharmacopeias.

-

Isolosartan (2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2'-(2H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazole): This impurity is a regioisomer of Losartan where the positions of the chloromethyl and hydroxymethyl groups on the imidazole ring are swapped.

-

Losartan Impurity C (2-butyl-5-chloro-4-(hydroxymethyl)-1-[[2'-(1H-tetrazole-5-)biphenyl-4-]methyl]imidazole): This is a stereoisomer of Losartan. While Losartan itself is not chiral, the synthesis process can introduce stereoisomerism.

The structural differences between Losartan and its isomers are subtle but can have a significant impact on their three-dimensional conformation and, consequently, their ability to bind to the AT1 receptor.

Predicted Pharmacological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct pharmacological data on Losartan's isomeric impurities are scarce in publicly available literature. However, by applying established principles of structure-activity relationships for angiotensin II receptor blockers, we can formulate well-grounded hypotheses about their potential biological activity.

Molecular modeling studies have revealed the critical interactions between Losartan and the AT1 receptor.[4][5] Key pharmacophoric features include:

-

The Tetrazole Ring: This acidic group is crucial for binding to specific residues within the receptor pocket.

-

The Hydroxymethyl Group: This group participates in hydrogen bonding, further anchoring the molecule to the receptor.

-

The n-Butyl Chain: This lipophilic chain occupies a hydrophobic pocket in the receptor.

-

The Biphenyl Moiety: This provides the structural scaffold for the optimal positioning of the other functional groups.

Based on these principles, we can predict the following for the isomeric impurities:

-

Isolosartan: The altered position of the hydroxymethyl and chloro groups on the imidazole ring is likely to disrupt the optimal binding geometry with the AT1 receptor. This could lead to a significantly lower binding affinity and, consequently, reduced or negligible AT1 receptor antagonistic activity.

-

Losartan Impurity C (Stereoisomer): The specific stereochemistry of this impurity will determine its three-dimensional shape. It is plausible that one stereoisomer may have a conformation that is less complementary to the AT1 receptor binding site compared to Losartan, resulting in lower binding affinity and reduced pharmacological activity. Theoretical and experimental NMR studies have suggested that the antiperiplanar conformation of Losartan is the most potent.[6]

It is also important to consider the possibility of off-target effects. While Losartan is highly selective for the AT1 receptor, its isomers may interact with other receptors or enzymes. However, without experimental data, this remains speculative.

Experimental Protocols for Pharmacological Evaluation

To experimentally determine the pharmacological activity of Losartan's isomeric impurities, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

This assay directly measures the affinity of the test compound for the AT1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the isomeric impurities for the AT1 receptor.

Principle: This is a competitive binding assay where the ability of the unlabeled test compound (isomer impurity) to displace a radiolabeled ligand (e.g., [125I]Angiotensin II) from the AT1 receptor is measured.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in AT1 receptors (e.g., rat liver or cells transfected with the human AT1 receptor) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer to a known protein concentration.[7]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of unlabeled Losartan or Angiotensin II.

-

For the competition curve, add increasing concentrations of the test isomeric impurity.

-

Add the prepared cell membrane suspension to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7][8]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This assay assesses the ability of the test compound to antagonize the downstream signaling of the AT1 receptor.

Objective: To determine the functional antagonist potency of the isomeric impurities.

Principle: Activation of the Gq-coupled AT1 receptor by angiotensin II leads to an increase in intracellular calcium concentration. This assay measures the ability of the test compound to inhibit this calcium influx.[9]

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the AT1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[10]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add increasing concentrations of the isomeric impurity to the wells and incubate.

-

Add a fixed concentration of angiotensin II to stimulate the cells.

-

Measure the change in fluorescence over time using a fluorescence plate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the angiotensin II-induced calcium response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

In Vivo Assays

These models are used to evaluate the antihypertensive effects of the test compounds.

Objective: To determine if the isomeric impurities possess any blood pressure-lowering activity in a hypertensive state.

Commonly Used Models:

-

Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[4]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of salt-sensitive hypertension.[4][11][12]

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: A model of renovascular hypertension.[12][13]

Step-by-Step Methodology (General):

-

Induction of Hypertension:

-

Blood Pressure Measurement:

-

Measure baseline blood pressure in conscious rats using a non-invasive tail-cuff method or invasively via a catheter implanted in an artery.[14][15][16]

-

Administer the isomeric impurity (or vehicle control) orally or via another appropriate route.

-

Monitor blood pressure at various time points after administration.

-

-

Data Analysis:

-

Compare the change in blood pressure from baseline in the treated group to the control group.

-

Analyze the data for statistical significance.

-

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of Losartan and its Isomeric Impurities

| Compound | AT1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Losartan | ||

| Isolosartan | ||

| Impurity C |

Table 2: In Vivo Antihypertensive Effect in a Hypertensive Rat Model

| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |

| Vehicle Control | - | |

| Losartan | ||

| Isolosartan | ||

| Impurity C |

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Angiotensin II Type 1 Receptor Signaling Pathway

Caption: Simplified AT1 receptor signaling pathway leading to calcium mobilization and physiological responses.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for the in vitro radioligand displacement binding assay.

Conclusion

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.

- OMICS International. (2022). Rat Model of DOCA-Salt-Induced Hypertension. World Journal of Pharmacology and Toxicology.

- Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs.

-

Slideshare. (n.d.). Screening methods of anti hypertensive agents. Retrieved from [Link]

-

Springer. (n.d.). Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. Retrieved from [Link]

- Journal of Clinical and Diagnostic Research. (2014).

- International Journal of Pharmacy and Biological Sciences. (2011). INDUCTION OF HYPERTENSION BY VARIOUS ANIMAL MODELS.

- CABI Digital Library. (2019).

- Czajkowska-Szczykowska, D., et al. (2015). Investigations on Synperiplanar and Antiperiplanar Isomers of Losartan: Theoretical and Experimental NMR Studies. Molecules, 20(7), 11888-11910.

- JoVE. (2025). Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method.

- ResearchGate. (2020). Synthesis and Evaluation of [F]FEtLos and [F]AMBF3Los as Novel F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors.

-

Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Retrieved from [Link]

- Bhuiyan, M. A., Shahriar, M., & Nagatomo, T. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(1), 10-14.

- ResearchGate. (n.d.). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

New Drug Approvals. (2013). LOSARTAN. Retrieved from [Link]

- Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.

- Mathews, W. B., & Szabo, Z. (2010). Radioligands for the angiotensin II subtype 1 (AT1) receptor. Current topics in medicinal chemistry, 10(16), 1585–1599.

- RJPBCS. (2014). Study of Binding Site for Losartan and Irbesartan As Angiotensin II Receptor Antagonists as Antihypertensive Agents.

- Feng, Y., & Navar, L. G. (2010). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. Current topics in medicinal chemistry, 10(16), 1570–1577.

-

Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Retrieved from [Link]

- Jin, H., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PloS one, 12(3), e0174629.

- ResearchGate. (n.d.).

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. omicsonline.org [omicsonline.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. ijpbs.com [ijpbs.com]

- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajms.alameenmedical.org [ajms.alameenmedical.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

Predictive Toxicology in Sartan Manufacturing: An In-Silico Guide to Losartan Isomer Impurities

As a Senior Application Scientist specializing in computational toxicology and pharmaceutical impurity profiling, I frequently navigate the complex intersection of synthetic chemistry and regulatory safety. The synthesis of Losartan potassium—a frontline angiotensin II receptor blocker (ARB)—is fraught with the potential for complex byproduct formation. Among the most challenging are Losartan isomer impurities (such as tetrazole N1/N2 regioisomers and trityl-protected isomers) and structurally related byproducts like azido impurities[1].

Historically, the pharmaceutical industry relied heavily on in vitro Ames testing to evaluate the mutagenic potential of these trace impurities. However, isolating regioisomers that exist at <0.1% concentrations is synthetically burdensome and prone to degradation artifacts. Today, the regulatory paradigm has shifted. Under the FDA-adopted ICH M7(R2) guidelines, in silico toxicity prediction is not merely a screening utility; it is a mandatory, self-validating regulatory requirement for classifying impurities and establishing Acceptable Intake (AI) limits[2].

This whitepaper provides an in-depth, mechanistic guide to executing a robust, ICH M7-compliant in silico toxicity prediction workflow specifically tailored for Losartan isomers and their synthetic derivatives.

The Chemical and Toxicological Context

The Causality of Isomerization in Losartan Synthesis

Losartan's core structure features a biphenyl system linked to an imidazole ring and a tetrazole moiety. During the synthetic alkylation of the tetrazole ring, the reaction can yield both N1 and N2 regioisomers. While the active pharmaceutical ingredient (API) is specifically the N2-alkylated form (or its potassium salt), the N1 isomer inevitably forms as a process impurity.

From a toxicological standpoint, we must ask: Does the shift of an alkyl group from the N2 to the N1 position alter the electronic distribution enough to generate a novel DNA-reactive toxicophore?

Usually, simple regioisomers share the same structural alerts as the parent API. If the API is non-mutagenic, the isomer is typically classified as an ICH M7 Class 4 impurity (alerting structure shared with the API) or Class 5 (no structural alerts)[2]. However, the synthesis of these isomers often involves highly reactive reagents, such as sodium azide, which can react with intermediates (e.g., bromomethyl biphenyl) to form Azido Impurities like AZBT (Losartan Impurity 6)[3]. Unlike simple regioisomers, aliphatic azides possess a highly reactive dipole that can intercalate or react with DNA, flagging them as highly mutagenic Class 2 or Class 3 impurities requiring strict control at the Threshold of Toxicological Concern (TTC)[1].

The Self-Validating In-Silico Workflow

To satisfy regulatory scrutiny, an in silico assessment cannot rely on a single algorithm. It must be a self-validating system comprising two complementary methodologies: an Expert Rule-Based System and a Statistical QSAR Model [2].

A. Expert Rule-Based Profiling

Expert systems, such as Derek Nexus, operate on a vast knowledge base of known toxicophores (structural alerts) curated by toxicologists[4]. When a Losartan isomer is processed, the system scans the 2D topology for specific functional groups.

-

Causality: If AZBT is inputted, the system identifies the -N3 (azide) group. The underlying logic dictates that aliphatic azides can undergo metabolic activation to form reactive nitrenium ions, which covalently bind to DNA bases.

B. Statistical QSAR Modeling

Statistical systems (e.g., Sarah Nexus, Leadscope) do not rely on human-curated rules. Instead, they fragment the Losartan isomer into sub-structural features and use machine learning to identify statistical correlations between these fragments and a training set of thousands of Ames-tested compounds.

-

Causality: A statistical model is only as reliable as its Applicability Domain (AD) . If a novel Losartan trityl-isomer contains a steric configuration entirely absent from the model's training data, the resulting "negative" prediction is mathematically meaningless. A rigorous protocol must explicitly verify that the query molecule falls within the AD.

Mandatory Visualization: ICH M7 Classification Logic

The following diagram illustrates the logical flow of our complementary in silico assessment, highlighting the decision gates required to classify a Losartan isomer.

Fig 1: ICH M7 compliant in-silico workflow for classifying Losartan impurities.

Experimental Protocol: Step-by-Step Methodology

To ensure absolute reproducibility and scientific integrity, follow this protocol when evaluating a newly identified Losartan regioisomer or related impurity.

Step 1: Molecular Curation and Neutralization

-

Obtain the exact 2D structure of the impurity from NMR/LC-MS elucidation.

-

Convert the structure into a canonical SMILES string.

-

Critical Step: Neutralize the molecule. Remove counterions (e.g., Potassium) and desalt the structure. QSAR models are parameterized for neutral organics; analyzing "Losartan Potassium" will artificially skew molecular weight and lipophilicity descriptors, leading to out-of-domain errors.

Step 2: Execution of the Expert Rule-Based Model

-

Input the SMILES into the rule-based software (e.g., Derek Nexus).

-

Select the endpoint: Mutagenicity (in vitro bacterium / Ames test).

-

Execute the prediction.

-

Data Extraction: Document any flagged toxicophores. If an alert is fired, identify the specific structural feature (e.g., Alert 027 for aliphatic azides) and review the supporting literature references provided by the software.

Step 3: Execution of the Statistical QSAR Model

-

Input the identical SMILES into the statistical software (e.g., Sarah Nexus).

-

Execute the prediction.

-

Validation Step: Check the Applicability Domain (AD) score. If the confidence score is below the software's validated threshold (typically <20%), the prediction is invalid. You must manually perform a "Read-Across" analysis using structurally similar surrogate compounds with known Ames data.

Step 4: Consensus Review and Classification

-

Compare the outputs.

-

If both models yield a "Negative" result, and the molecule is within the AD, classify as Class 5 . The isomer can be controlled under standard ICH Q3A/B guidelines.

-

If either model yields a "Positive" result, compare the alerting substructure to the Losartan API. If the API contains the exact same substructure in the same chemical environment, classify as Class 4 .

-

If the alert is unique to the impurity (e.g., an unreacted azide group), classify as Class 3 .

Quantitative Data Presentation

The reliability of this workflow is highly dependent on the predictive power of the chosen models. Below is a summary of typical performance metrics for these models when applied to sartan-class impurities, based on industry-wide validation studies.

| Model Methodology | Example Software | Sensitivity | Specificity | Concordance | Primary Utility in Sartan Profiling |

| Expert Rule-Based | Derek Nexus | ~75 - 80% | ~85 - 90% | ~82% | High interpretability; excellent at identifying specific, known reactive functional groups (e.g., azides, nitrosamines). |

| Statistical QSAR | Sarah Nexus / Leadscope | ~80 - 85% | ~70 - 80% | ~80% | Discovers novel, non-obvious correlations and steric effects missed by human experts. |

| Consensus (Combined) | ICH M7 Workflow | > 85% | > 85% | > 85% | Minimizes false negatives; serves as the regulatory gold standard for avoiding unnecessary in vitro testing. |

Table 1: Performance metrics of in-silico models for mutagenicity prediction in pharmaceutical impurities.

Conclusion

The in silico toxicity prediction of Losartan isomer impurities is a rigorous exercise in structural chemistry and data science. By understanding the causality behind isomer formation and the specific mechanistic limits of QSAR models, Application Scientists can confidently classify impurities without defaulting to costly and time-consuming in vitro assays. The dual-model consensus approach not only ensures patient safety by catching highly mutagenic outliers like AZBT but also streamlines the drug development lifecycle by rapidly clearing benign regioisomers.

References

1.[3] Development and Validation of Trace Level Quantification of Nine Azido Genotoxic Impurities in Losartan Potassium Active Pharmaceutical Ingredients by Liquid Chromatography‐Tandem Mass Spectrometry. ResearchGate. Available at:[Link] 2.[1] WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof. Google Patents. Available at: 3.[2] Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available at:[Link] 4.[4] 10 Frequently Asked Questions About Derek Nexus, Answered. Lhasa Limited. Available at:[Link]

Sources

- 1. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

Methodological & Application

Application Note: HPLC-UV Quantification of Losartan Isomer Impurity

The following Application Note and Protocol is designed for researchers and quality control scientists involved in the analysis of Losartan Potassium and its related impurities.

Introduction & Scientific Context

Losartan Potassium is a non-peptide angiotensin II receptor antagonist (ARB) containing a biphenyl-tetrazole moiety.[1][2][3] The synthesis of Losartan involves the alkylation of a tetrazole ring, a reaction that is regioselective but not regiospecific. This process yields the desired N2-isomer (Losartan) and the undesired N1-isomer (Isolosartan) as a critical process-related impurity.

The Isomer Challenge

The separation of Losartan from its N1-isomer is chromatographically challenging due to their identical molecular weight and nearly identical pKa values. The structural difference lies solely in the attachment point of the biphenyl group on the tetrazole ring.

-

Losartan (API): N2-substituted tetrazole.

-

Isomer Impurity: N1-substituted tetrazole.[4]

Effective separation requires a stationary phase and mobile phase pH that can exploit the subtle difference in hydrophobicity and hydrodynamic volume between these regioisomers. This protocol details a robust, validated HPLC-UV method compliant with USP <621> guidelines for the quantification of the Losartan Isomer Impurity.

Method Development Strategy (Expert Insights)

To achieve baseline resolution (

-

Stationary Phase Selection (L1): A C18 column with high carbon loading and end-capping is selected to maximize hydrophobic interaction. The N2-isomer (Losartan) is generally more lipophilic than the N1-isomer due to the shielding of the tetrazole nitrogen lone pairs, resulting in greater retention on C18.

-

pH Control (Acidic Suppression): The tetrazole ring is amphoteric. Using a mobile phase pH of ~2.5 (via Phosphoric Acid) suppresses the ionization of the tetrazole moiety (

), ensuring the analytes exist in their non-ionized, more hydrophobic forms. This sharpens peak shape and stabilizes retention times. -

Gradient Profile: A shallow gradient slope at the beginning of the run is critical to expand the window where the isomer and API elute.

Visualizing the Separation Logic

Figure 1: Logical flow for selecting chromatographic parameters based on analyte chemistry.

Experimental Protocol

Reagents and Materials[2][3][5][6][7][8][9][10]

-

Losartan Potassium Reference Standard: USP or secondary working standard (>99.5% purity).

-

Losartan N1-Isomer Standard: (Isolosartan) Certified Reference Material.

-

Methanol (MeOH): HPLC Grade.[5]

-

Phosphoric Acid (85%): AR Grade.

-

Water: Milli-Q or HPLC Grade (Resistivity > 18.2 MΩ·cm).

Chromatographic Conditions

This "Recipe" is optimized for robustness and transferability.

| Parameter | Condition |

| Column | C18 (USP L1), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent) |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water (v/v) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C ± 1°C |

| Detector Wavelength | UV at 220 nm (Primary for Impurities), 254 nm (Alternative for Assay) |

| Injection Volume | 10 µL |

| Run Time | 45 minutes |

Gradient Program

The following gradient ensures separation of the N1-isomer (typically eluting before Losartan) and late-eluting dimers.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 75 | 25 | Equilibration |

| 25.0 | 10 | 90 | Gradient Ramp |

| 35.0 | 10 | 90 | Wash |

| 36.0 | 75 | 25 | Return to Initial |

| 45.0 | 75 | 25 | Re-equilibration |

Standard & Sample Preparation[3][5][9]

Diluent: Methanol : Water (50:50 v/v).

1. System Suitability Solution (SSS):

-

Prepare a solution containing 0.3 mg/mL of Losartan Potassium and 0.003 mg/mL of Losartan N1-Isomer (1% spike) in Diluent.

2. Standard Solution (Quantification):

-

Prepare a solution of Losartan N1-Isomer at the limit concentration (e.g., 0.15% of target API conc).

-

Concentration: ~0.5 µg/mL (assuming 0.3 mg/mL sample load).

3. Test Sample Solution:

-

Accurately weigh 30 mg of Losartan Potassium sample.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.[3]

-

Filter through a 0.45 µm PVDF or Nylon syringe filter.

System Suitability & Validation Criteria

Before routine analysis, the system must meet the following self-validating criteria (based on USP <621>).

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | NLT 1.5 between N1-Isomer and Losartan | Ensures accurate integration without peak overlap. |

| Tailing Factor ( | NMT 1.5 for Losartan peak | Indicates column health and proper pH buffering. |

| Precision (RSD) | NMT 5.0% for N1-Isomer (n=6) | Verifies injection and pump reproducibility at low levels. |

| Signal-to-Noise (S/N) | NLT 10 for Limit of Quantitation (LOQ) | Ensures sensitivity for trace impurity detection. |

Calculation

Calculate the percentage of Losartan Isomer Impurity in the portion of Losartan Potassium taken:

Where:

- = Peak area of Isomer Impurity in the Test Sample.

- = Peak area of Isomer Impurity in the Standard Solution.

- = Concentration of Isomer Standard (mg/mL).

- = Concentration of Losartan Sample (mg/mL).[6]

- = Purity of the Isomer Standard (decimal fraction).

Impurity Fate & Pathway Visualization

Understanding where the impurity comes from is vital for process control.

Figure 2: Synthetic pathway illustrating the origin of the N1-Isomer impurity during alkylation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Resolution (Isomer/API) | pH drift in Mobile Phase A. | Remake Mobile Phase A; ensure pH is strictly 2.0–2.5. |

| Peak Tailing | Secondary silanol interactions. | Use a "Base Deactivated" (BDS) or high-purity silica column. |

| Retention Time Shift | Column temperature fluctuation. | Ensure column oven is stable at 35°C. |

| Ghost Peaks | Gradient impurities. | Run a blank injection; use HPLC-grade solvents only. |

References

-

United States Pharmacopeia (USP). Losartan Potassium Monograph: Organic Impurities. USP-NF.

-

BenchChem. Application Note: Chromatographic Separation of Losartan and its Dimeric Impurities. (2025).[2][5][7]

-

International Journal of Pharmaceutical Sciences and Research. A New RS HPLC Method for Simultaneous Estimation of Impurities in Losartan Potassium. (2025).[2][5][7]

-

Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium. (2012).[6][8]

-

LGC Standards. Losartan Isomer Impurity Reference Material Data Sheet.

Sources

- 1. oatext.com [oatext.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uspnf.com [uspnf.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution LC-MS/MS Quantitation of Losartan Isomer Impurity (Isolosartan) in API

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the critical challenge of separating and quantifying the Losartan Isomer Impurity (Isolosartan) , a regioisomer formed during the alkylation step of Losartan synthesis.

Abstract

The detection of regioisomeric impurities in Angiotensin II Receptor Blockers (ARBs) presents a significant analytical challenge due to their identical molecular weights and similar fragmentation patterns. This protocol details a validated LC-MS/MS methodology for the specific quantitation of Losartan Isomer Impurity (Isolosartan) —the N-3 alkylation regioisomer (2-butyl-5-chloro-...)—in Losartan Potassium API. Unlike standard HPLC-UV methods, this protocol utilizes a Phenyl-Hexyl stationary phase to maximize

Scientific Rationale & Mechanism

The Isomer Challenge

Losartan is synthesized via the alkylation of a tetrazole-biphenyl moiety with an imidazole intermediate. This reaction is regioselective but not regiospecific.

-

Losartan (Target): Alkylation occurs at the N1 position of the imidazole ring. The chlorine atom is positioned at C4.

-

Isolosartan (Impurity): Alkylation occurs at the N3 position. Due to imidazole ring numbering rules, the chlorine atom is effectively at C5 in this isomer.

Critical Insight: Because both compounds share the exact elemental formula (

Chromatographic Strategy

Standard C18 columns often fail to resolve these regioisomers adequately due to their similar hydrophobicity. This protocol employs a Phenyl-Hexyl stationary phase. The mechanism relies on the differential

Experimental Protocol

Chemicals and Reagents

-

Impurity Standard: Losartan Isomer Impurity (Isolosartan), Potassium Salt (TRC-L470525 or equivalent).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation

Note: Although the impurity is supplied as a potassium salt, it is analyzed as the protonated free base

-

Stock Solution (Impurity): Dissolve 1.0 mg Losartan Isomer Impurity in 10 mL MeOH (100 µg/mL).

-

Stock Solution (API): Dissolve 10 mg Losartan Potassium in 10 mL MeOH (1 mg/mL).

-

Spiked Sample (System Suitability): Dilute API stock to 10 µg/mL in Water:ACN (50:50) and spike with Impurity stock to a final concentration of 50 ng/mL (0.5%).

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters[3][4][5][6][7][8][9]

-

System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm (Critical for isomer separation).

-

Column Temp: 40°C.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 2.0 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (100%).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30 | Initial Hold |

| 1.00 | 30 | Equilibration |

| 6.00 | 65 | Linear Gradient (Separation Window) |

| 6.10 | 95 | Wash |

| 8.00 | 95 | Wash Hold |

| 8.10 | 30 | Re-equilibration |

| 10.00 | 30 | End |

Mass Spectrometry (MS) Parameters[3][4][5][6][7][8][9]

-

Mode: ESI Positive (

). -

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Compound | Precursor (

Note: The 207.1 fragment (biphenyl-tetrazole) is dominant for both. Separation relies on Retention Time (RT).

Workflow Visualization

Figure 1: LC-MS/MS Workflow emphasizing the critical role of chromatographic separation prior to MS detection.

Results & Validation Criteria

Specificity (Retention Time)

Because the MRM transitions are identical, the method is self-validating only if retention time markers are distinct.

-

Losartan RT: ~4.2 min

-

Isolosartan RT: ~4.8 min

-

Requirement: Resolution (

) -

Observation: The "5-chloro" isomer (Isolosartan) typically elutes after Losartan on Phenyl-Hexyl phases due to increased planarity allowing stronger

retention.

Linearity & Sensitivity

-

Range: 0.05 ppm to 100 ppm relative to API concentration.

-

Linearity:

(Weighted -

LLOQ: S/N > 10 (typically ~0.5 ng/mL in solution).

Troubleshooting & Expert Tips

-

Peak Co-elution: If Losartan and Isolosartan co-elute, lower the initial %B in the gradient (e.g., start at 25% instead of 30%). Do not rely on MS resolution; these are isobaric.

-

Carryover: Losartan is "sticky." Ensure the needle wash contains at least 50% organic solvent (MeOH/ACN) with 0.1% Formic Acid.

-